molecular formula C10H10O5 B8759168 Ethyl 2,4-dihydroxyphenylglyoxylate CAS No. 57764-54-2

Ethyl 2,4-dihydroxyphenylglyoxylate

Cat. No.: B8759168
CAS No.: 57764-54-2
M. Wt: 210.18 g/mol
InChI Key: XVSYIVUDNMSUGE-UHFFFAOYSA-N
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Description

Ethyl 2,4-dihydroxyphenylglyoxylate is an organic compound with the molecular formula C10H10O5 It is known for its unique structure, which includes a benzene ring substituted with hydroxyl groups and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,4-dihydroxyphenylglyoxylate typically involves the esterification of Benzeneacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dihydroxyphenylglyoxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and carboxylic acids.

    Reduction: Alcohols and ethers.

    Substitution: Halogenated derivatives and other substituted benzene compounds.

Scientific Research Applications

Ethyl 2,4-dihydroxyphenylglyoxylate has a wide range of applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of various organic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2,4-dihydroxyphenylglyoxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or oxidative stress. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzeneacetic acid, α-oxo-, ethyl ester: Similar structure but lacks the hydroxyl groups.

    Benzeneacetic acid, 4-hydroxy-3-methoxy-, methyl ester: Contains a methoxy group instead of the ethyl ester.

    Benzeneacetic acid, methyl ester: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness

Ethyl 2,4-dihydroxyphenylglyoxylate is unique due to the presence of both hydroxyl groups and an ethyl ester functional group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

57764-54-2

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

IUPAC Name

ethyl 2-(2,4-dihydroxyphenyl)-2-oxoacetate

InChI

InChI=1S/C10H10O5/c1-2-15-10(14)9(13)7-4-3-6(11)5-8(7)12/h3-5,11-12H,2H2,1H3

InChI Key

XVSYIVUDNMSUGE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=C(C=C1)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of resorcinol (5.0 g, 45.4 mmol, 1 eq) in diethyl ether (30 mL) was added 3M EtMgBr (18.5 mL, 50.0 mmol, 1.1 eq)) dropwise under argon. The reaction mixture was stirred at rt for 20 min. The ether was removed under vacuum and anhydrous toluene (80 mL) was added. A solution of oxalyl chloride (4.36 mL, 50 mmol, 1.1 eq) in toluene (20 mL) was added to the mixture dropwise under argon. The reaction mixture was stirred at rt for 15 h. Anhydrous ethanol (40 mL) was added to the mixture and the reaction mixture was stirred at rt for 1 h. Most of the solvent was evaporated and then EtOAc (60 mL) and water (40 mL) were added to the mixture. The layer was separated and the organic layer was washed with water (2×40 mL), dried over Na2SO4, filtrated, and concentrated under reduced pressure. The residue was purified by column chromatography eluted with 20% EtOAc/hexane then 50% EtOAc/hexane solution to afford white solid (5.88 g, 62%) as product. 1H-NMR (CD3CN): δ 7.62(d, J=9.0 Hz, 1H), 6.50 (dd, J=2.3, 9.0 Hz, 1H), 6.41 (d, J=2.3 Hz, 1H), 4.44 (q, 2H), 1.40 (t, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
18.5 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4.36 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Name
Yield
62%

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